(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H17N3O5S2 and its molecular weight is 407.46. The purity is usually 95%.
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Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a tetrahydrothiazolo-pyridine derivative. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives with similar frameworks have shown significant antitumor activity against various cancer cell lines. In a comparative study:
These results indicate that the compound may possess superior cytotoxic effects compared to established chemotherapeutics like doxorubicin.
The anticancer mechanisms of compounds with similar structures include:
- EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Studies using annexin V-FITC assays suggest that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : These compounds can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
Additional Biological Activities
Beyond anticancer properties, related compounds have demonstrated other biological activities:
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : Certain analogs have shown potential in reducing inflammation markers in vitro.
Case Studies
Several case studies underscore the efficacy of benzo[d][1,3]dioxole derivatives:
- Case Study 1 : A study reported the synthesis of a series of benzo[d][1,3]dioxole derivatives that exhibited promising anticancer activity in vitro against multiple cancer cell lines with low toxicity towards normal cells.
- Case Study 2 : Another investigation focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the dioxole ring significantly enhanced their anticancer potency.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S2/c1-27(22,23)20-7-6-12-15(9-20)26-17(18-12)19-16(21)5-3-11-2-4-13-14(8-11)25-10-24-13/h2-5,8H,6-7,9-10H2,1H3,(H,18,19,21)/b5-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHCIPQAJDHBMX-HWKANZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.